molecular formula C19H18N4O3 B5598101 (3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

Cat. No. B5598101
M. Wt: 350.4 g/mol
InChI Key: BQCFTEWAHSGBBI-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related polycyclic systems and heterocyclic compounds involves one-pot condensation reactions, showcasing the intricacy of creating such molecules. For example, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems through the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes demonstrates a method that could be analogous to synthesizing the target molecule (Kharchenko et al., 2008). Such processes highlight the complexity and creativity required in synthesizing structurally intricate molecules.

Molecular Structure Analysis

The molecular structure of related compounds, such as organometallic complexes and multidimensional Co(II)-complexes derived from pyridinyl-imino substituted aminobenzoic acids, provides insight into the potential structure of our target compound. Structural determination through techniques like NMR spectroscopy, X-ray crystallography, and ESI mass spectrometry is crucial for understanding the geometric and electronic configuration of these complex molecules (Stepanenko et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds can shed light on how our target molecule might behave under various conditions. For instance, the functionalization reactions of related pyrrolidine and pyrazole carboxylic acids indicate the potential reactivity of the benzimidazole and pyridinyl groups in our molecule, which could undergo various chemical transformations (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of structurally similar compounds, such as solubility, melting point, and stability, are often determined by their molecular structure. Research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, for example, explores their physicochemical properties, which could provide analogies for understanding the physical characteristics of our target compound (Tzimopoulos et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are key aspects of our target molecule's utility in research and application. Studies on the synthesis and reactivity of compounds like 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids provide valuable insights into the chemical behavior that might be expected from our target molecule (Marandi, 2018).

properties

IUPAC Name

(3S,4R)-1-(2-methyl-3H-benzimidazole-5-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-11-21-16-3-2-13(8-17(16)22-11)18(24)23-9-14(15(10-23)19(25)26)12-4-6-20-7-5-12/h2-8,14-15H,9-10H2,1H3,(H,21,22)(H,25,26)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCFTEWAHSGBBI-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C(C3)C(=O)O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C[C@H]([C@@H](C3)C(=O)O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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